N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide
Overview
Description
“N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the sulfanyl group: This step might involve the reaction of a thiol with an alkyl halide.
Attachment of the bromo-phenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the amide bond: This step typically involves the reaction of an amine with an acyl chloride or an anhydride.
Final assembly: The final compound is assembled through a series of coupling reactions, each requiring specific catalysts and conditions.
Industrial Production Methods
Industrial production of such a complex compound would likely involve optimization of each synthetic step to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide” can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromo group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromo group might yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific enzymes or receptors, making it a potential drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and multiple functional groups make it a valuable tool in industrial chemistry.
Mechanism of Action
The mechanism of action of “N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{5-[(2-{[4-chloro-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide
- N-(1-{5-[(2-{[4-bromo-2-(methyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide
Uniqueness
The uniqueness of “N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide” lies in its specific combination of functional groups and structural features. This unique structure might confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[5-[2-(4-bromo-2-propan-2-ylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrCl2N5O2S/c1-5-32-22(14(4)28-23(34)17-8-7-16(26)11-19(17)27)30-31-24(32)35-12-21(33)29-20-9-6-15(25)10-18(20)13(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,28,34)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZDIMZFJRHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(C)C)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrCl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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